molecular formula C16H13ClN4O B2373329 N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251575-09-3

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2373329
CAS No.: 1251575-09-3
M. Wt: 312.76
InChI Key: HYVBKNKBZJEDJT-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a 3-chlorobenzyl group and a 1H-pyrazol-1-yl group, which contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 3-chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid: This involves the reaction of 6-chloronicotinic acid with hydrazine hydrate to form the pyrazole ring.

    Coupling Reaction: The final step involves the coupling of 3-chlorobenzylamine with 6-(1H-pyrazol-1-yl)nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
  • N-(3-chlorobenzyl)-5-(1H-pyrazol-1-yl)nicotinamide
  • N-(3-chlorobenzyl)-6-(1H-pyrazol-3-yl)nicotinamide

Uniqueness

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorobenzyl and pyrazolyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-4-1-3-12(9-14)10-19-16(22)13-5-6-15(18-11-13)21-8-2-7-20-21/h1-9,11H,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVBKNKBZJEDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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